Cas no 15707-28-5 (1,2-Benzenediacetonitrile,a1,a2-dioxo-)
15707-28-5 structure
Product Name:1,2-Benzenediacetonitrile,a1,a2-dioxo-
CAS No:15707-28-5
MF:C10H4N2O2
MW:184.150961875916
CID:214260
PubChem ID:320297
Update Time:2025-04-19
1,2-Benzenediacetonitrile,a1,a2-dioxo- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediacetonitrile,a1,a2-dioxo-
- 1,4-Bis-cyancarbonyl-benzol
- AC1L81X6
- NSC267307
- o-Phenylen-di-glyoxylonitril
- o-phenylene-di-glyoxylonitrile
- o-Phthaloylcyanid
- Phthaloylcyanid
- p-Phenylen-diglyoxalonitril
- SCHEMBL8517295
- benzene-1,2-dicarbonyl cyanide
- NSC-267307
- 15707-28-5
- DTXSID30313195
-
- Inchi: 1S/C10H4N2O2/c11-5-9(13)7-3-1-2-4-8(7)10(14)6-12/h1-4H
- InChI Key: IWKLZLOHCXIBNS-UHFFFAOYSA-N
- SMILES: O=C(C#N)C1C=CC=CC=1C(C#N)=O
Computed Properties
- Exact Mass: 184.02732
- Monoisotopic Mass: 184.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 81.7Ų
Experimental Properties
- Density: 1.322
- Boiling Point: 334.9°Cat760mmHg
- Flash Point: 156.4°C
- Refractive Index: 1.576
- PSA: 81.72
- LogP: 1.09916
1,2-Benzenediacetonitrile,a1,a2-dioxo- Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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